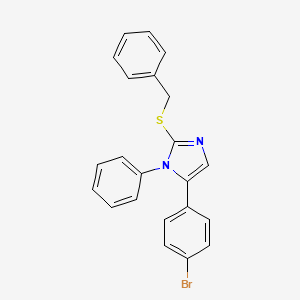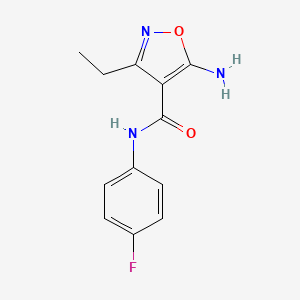
1-(2,4-dichlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime, also known as 1-(2,4-dichlorophenyl)-1-ethanone oxime, is a synthetic organic compound used in scientific research and laboratory experiments. It is an aromatic compound that has a unique structure with two chlorine atoms attached to the benzene ring and one oxygen atom attached to the ethanone moiety. This compound has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of biochemical and physiological effects, and the study of mechanisms of action.
Aplicaciones Científicas De Investigación
Structural and Chemical Properties
- Oximes such as 1-(2,4-dichlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime exhibit complex intermolecular hydrogen bonding networks, crucial for understanding their structural properties. X-ray diffraction studies reveal the significance of oxime···oxime and oxime···N(pyridyl) interactions in determining the crystal packing of these compounds (Alcalde et al., 2008). The versatile hydrogen-bonding capabilities of oxime groups, stronger than those in alcohols, phenols, and carboxylic acids, are highlighted in the structure of specific oxime compounds (Sarı et al., 2003).
Biocidal and Pharmaceutical Applications
- Oximes, including those with complex heterocyclic and aromatic substituents, show a wide spectrum of biocidal action and are utilized in various pharmaceutical applications. They exhibit anti-inflammatory, antiviral, and antimicrobial properties and are considered in the preparation of drugs with antidepressant, sedative, and vasodilator effects (Musaev et al., 2020).
Antifungal Activities
- Compounds structurally related to oximes demonstrate notable antifungal properties. Specific novel oxime derivatives exhibit broad-spectrum antifungal activities against various phytopathogens, positioning them as potential candidates for fungicidal applications (Bai et al., 2020). Oxime esters, in particular, show promising antifungal activities against specific pathogens, providing a foundation for further exploration in agrochemical research (Liu et al., 2020).
Catalysis and Material Science
- Oximes participate in catalytic processes and are involved in the synthesis of complex molecules. They are used in the enantioselective borane reduction of benzyl oximes, showcasing their utility in producing chiral amines, a critical aspect of asymmetric synthesis (Huang et al., 2011).
- The interaction of oximes with metals and their role in the formation of metal complexes are subjects of interest in material science. Oximes can lead to the formation of binuclear macrocyclic complexes with metals such as silver(I) and copper(I), indicating their potential in designing new material structures (Socorro et al., 2004).
Propiedades
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-N-(6-fluoropyridin-2-yl)oxyethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O/c1-8(10-6-5-9(14)7-11(10)15)18-19-13-4-2-3-12(16)17-13/h2-7H,1H3/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXZWSYYHUGPCZ-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC1=NC(=CC=C1)F)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC1=NC(=CC=C1)F)/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid](/img/structure/B2629180.png)
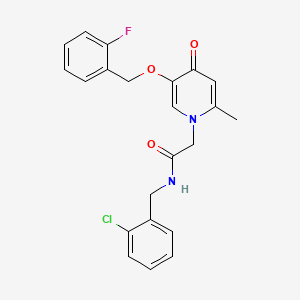
![(Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2629182.png)
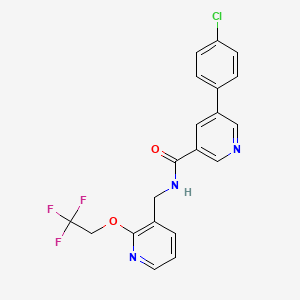
![4-((1-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2629186.png)
![6-Phenyl-2-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2629187.png)
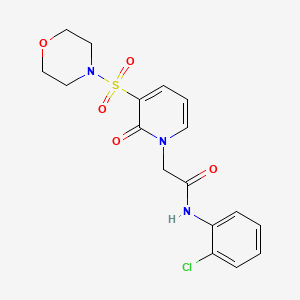
![2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2629192.png)
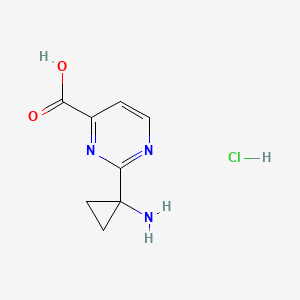

![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2629200.png)
![(1S,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride](/img/structure/B2629202.png)
